HDAC1 Inhibition Baseline for Epigenetic Probe Development
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one demonstrates a defined, moderate inhibitory activity against human histone deacetylase 1 (HDAC1) with an IC₅₀ of 396 nM [1]. This is in stark contrast to more potent HDAC1/2 inhibitors within the same chemical space, such as the compound represented by CHEMBL123905, which exhibits a significantly higher potency with an IC₅₀ of 4.40 nM against HDAC1 and HDAC2 isolated from K562 erythroleukemia cells [2]. The difference in potency highlights that the specific substitution pattern of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is not optimized for high-affinity HDAC1 inhibition.
| Evidence Dimension | Inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 396 nM |
| Comparator Or Baseline | CHEMBL123905: IC₅₀ = 4.40 nM |
| Quantified Difference | Target compound is approximately 90-fold less potent than the comparator. |
| Conditions | Target: Inhibition of human recombinant HDAC1 incubated for 10 mins prior to substrate addition measured after 60 mins by spectrophotometric analysis. Comparator: Inhibitory activity against histone deacetylase (HDAC1 and HDAC2) isolated from K562 erythroleukemia cells. |
Why This Matters
Understanding the specific activity profile, including moderate HDAC1 inhibition, is crucial for scientists seeking a well-characterized starting point for developing selective epigenetic probes or for exploring polypharmacology, rather than assuming high potency across all HDAC targets.
- [1] BindingDB. (n.d.). BDBM50491424 (CHEMBL2381732): IC50 = 396 nM against HDAC1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50491424 View Source
- [2] BindingDB. (n.d.). BDBM50222345 (CHEMBL123905): IC50 = 4.40 nM against HDAC1/2. Retrieved from https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50222345 View Source
